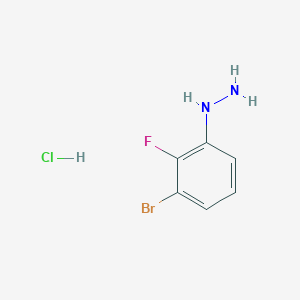![molecular formula C6H10N2O3S B6246327 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide CAS No. 2408959-81-7](/img/new.no-structure.jpg)
2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a suitable electrophile to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of amide derivatives .
Scientific Research Applications
2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting sulfur-containing enzymes or pathways.
Biochemistry: The compound serves as a probe to study the role of sulfur in biological systems and enzyme mechanisms.
Material Science: It is utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: This compound shares a similar spiro structure but differs in the functional groups attached to the spirocyclic core.
2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
2,2-dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it valuable for specific applications in medicinal chemistry and biochemistry.
Properties
CAS No. |
2408959-81-7 |
|---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



